1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
Overview
Description
The compound “1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone” is a chemical with the molecular formula C22H21ClN4O3 and a molecular weight of 424.88 . It is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 657.1±55.0 °C and a predicted density of 1.335±0.06 g/cm3 . Its pKa value is predicted to be 12.92±0.10 .Scientific Research Applications
Molecular Structure and Interactions
- The molecular structure of related pyrazole derivatives, such as (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, exhibits nonplanar configurations with weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions. These structural insights are crucial for understanding the molecular interactions and stability of pyrazole compounds (Bustos et al., 2015).
Synthesis Methods and Bioactivity
- Novel pyrazoline derivatives, including those similar to the specified compound, have been synthesized using both conventional and microwave irradiation methods. These compounds have shown potential as anti-inflammatory and antibacterial agents, indicating the compound's potential in pharmacological research (Ravula et al., 2016).
Vibrational and Structural Analysis
- Detailed analysis of related pyrazoline derivatives, including vibrational spectra and HOMO-LUMO analysis, has been conducted. Such studies provide insights into the electronic properties and potential reactivity of these compounds (ShanaParveen et al., 2016).
Crystal Structures
- The synthesis of N-substituted pyrazolines, related to the specified compound, and their crystal structures have been studied. These findings contribute to understanding the solid-state properties of pyrazoline derivatives (Loh et al., 2013).
Fungicidal Activity
- Some pyrazol-3-oxy derivatives, related in structure, exhibit moderate inhibitory activity against Gibberella zeae, a plant pathogen. This suggests potential applications of similar compounds in agriculture or plant pathology (Liu et al., 2012).
Antagonist Binding to Receptors
- Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have shown antagonist activity for specific receptors, demonstrating potential for drug discovery and pharmacological research (Shim et al., 2002).
Synthesis for Imaging Studies
- The synthesis of pyrazole derivatives for use in imaging studies, such as positron emission tomography (PET), has been explored. This highlights the compound's potential in diagnostic research and neurology (Katoch-Rouse et al., 2003).
Future Directions
Pyrazole derivatives, such as this compound, have shown promise in various areas of research, particularly in the development of new pharmaceuticals . Future research could explore the potential applications of this compound in medicine, particularly given its structural similarity to other biologically active pyrazole derivatives .
properties
IUPAC Name |
1-[4-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-14(28)17-4-7-21(22(12-17)27(29)30)26-10-8-16(9-11-26)20-13-19(24-25-20)15-2-5-18(23)6-3-15/h2-7,12-13,16H,8-11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMXZQJQYSRJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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